Technical Deep Dive: SHP099 Hydrochloride – The First-in-Class Allosteric SHP2 Inhibitor
Technical Deep Dive: SHP099 Hydrochloride – The First-in-Class Allosteric SHP2 Inhibitor
Topic: SHP099 Hydrochloride Mechanism of Action Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads
Executive Summary
SHP099 hydrochloride (SHP099) represents a paradigm shift in phosphatase drug discovery. Historically, protein tyrosine phosphatases (PTPs) like SHP2 (encoded by PTPN11) were deemed "undruggable" due to the highly charged, conserved nature of their catalytic active sites, which made orthosteric inhibitors chemically intractable or non-selective.
SHP099 bypasses this challenge by exploiting a unique allosteric mechanism .[1] Instead of competing with the substrate at the catalytic cleft, SHP099 acts as a "molecular glue," stabilizing SHP2 in its auto-inhibited, closed conformation.[2] This guide details the structural mechanics, signaling impact, and validated experimental protocols for utilizing SHP099 in translational research.
Structural Mechanism: The "Molecular Glue" Hypothesis
SHP2 functions as a conformational switch. Its activity is regulated by the intramolecular interaction between its N-terminal SH2 domain (N-SH2) and its PTP catalytic domain.[1]
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The Auto-Inhibited State (Closed): In the basal state, the N-SH2 domain physically occludes the PTP catalytic site, preventing substrate access.
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The Active State (Open): Upon binding to phosphotyrosine (p-Tyr) residues on upstream activators (e.g., GAB1, IRS1), the N-SH2 domain releases the PTP domain, exposing the active site.
SHP099 Action: SHP099 binds to a central tunnel formed only when the three domains (N-SH2, C-SH2, and PTP) are in the closed, inactive arrangement. It creates a tripartite interface, effectively locking the enzyme in the auto-inhibited state. It does not inhibit the free catalytic domain; it prevents the enzyme from opening.
Visualization: Conformational Locking Mechanism
Figure 1: SHP099 binds the inactive conformer, shifting the equilibrium away from the active species.[3]
Signaling Pathway Modulation
SHP2 is a critical node connecting Receptor Tyrosine Kinases (RTKs) to the RAS-MAPK pathway. By inhibiting SHP2, SHP099 decouples the RTK signal from RAS activation.
Mechanism of Pathway Arrest:
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Normal Flow: RTK activation recruits GRB2/GAB complexes. SHP2 binds these complexes, opens, and dephosphorylates specific sites (e.g., on RAS-GAP binding sites or SRC family kinases), facilitating RAS-GTP loading.
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SHP099 Blockade: By locking SHP2, SHP099 prevents the phosphatase from engaging with the GAB/GRB2 complex effectively or performing the dephosphorylation required to sustain RAS activation. This collapses p-ERK signaling.[4]
Visualization: RAS-MAPK Interference
Figure 2: SHP099 acts upstream of RAS, severing the link between RTKs and the MAPK cascade.
Quantitative Pharmacology Profile
SHP099 exhibits high selectivity due to its reliance on the specific geometry of the SHP2 inter-domain interface, which is not perfectly conserved even in the closest homolog, SHP1.
Table 1: Key Pharmacological Parameters
| Parameter | Value | Context |
| Biochemical IC50 | ~70 nM (0.071 µM) | Full-length SHP2 (wild type) using DiFMUP substrate [1]. |
| Cellular IC50 | ~0.250 µM | p-ERK modulation in sensitive lines (e.g., KYSE-520, MDA-MB-468) [1].[5] |
| Selectivity | > 10,000-fold | vs. SHP1 and panel of 21 phosphatases/66 kinases [1]. |
| Solubility | High | Suitable for oral dosing; formulated in 0.6% HPMC / 0.4% Tween80 [2].[6] |
| In Vivo Efficacy | 30–100 mg/kg | Daily oral dosing (QD) induces tumor stasis/regression in xenografts [1].[7] |
Experimental Validation Protocol
Protocol: Cellular Target Engagement via p-ERK Inhibition Objective: To validate SHP099 activity in vitro by measuring the suppression of the downstream pharmacodynamic marker, phosphorylated ERK (p-ERK).
Materials:
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Cell Line: KYSE-520 (Esophageal) or MDA-MB-468 (Breast). Note: Must be RTK-driven; KRAS-mutant lines may show resistance.
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Compound: SHP099 Hydrochloride (dissolved in DMSO to 10 mM stock).[8]
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Lysis Buffer: RIPA buffer supplemented with protease/phosphatase inhibitor cocktail (e.g., Roche PhosSTOP).
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Antibodies: Anti-p-ERK1/2 (Thr202/Tyr204) and Anti-Total ERK1/2.
Workflow:
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Seeding:
-
Seed cells at
cells/well in a 6-well plate. -
Incubate for 24 hours to reach 70-80% confluency.
-
-
Treatment (Critical Step):
-
Prepare serial dilutions of SHP099 in growth medium (Range: 0.01 µM to 10 µM).
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Duration: Treat cells for 2 hours .
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Why 2 hours? SHP2 inhibition effects on p-ERK are rapid. Longer incubations (>24h) may trigger adaptive resistance mechanisms (e.g., FGFR/AKT rebound) that confound results [3].
-
-
Stimulation (Optional but Recommended):
-
If basal p-ERK is low, stimulate with EGF (10-50 ng/mL) for 15 minutes prior to lysis, while maintaining SHP099 presence. This tests the ability of SHP099 to block acute RTK signaling.
-
-
Lysis & Western Blot:
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Wash cells 2x with ice-cold PBS.
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Lyse directly on ice. Collect supernatant after centrifugation (14,000 x g, 10 min).
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Normalize protein concentration (BCA Assay).
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Run SDS-PAGE and immunoblot.
-
-
Data Analysis:
-
Quantify bands using densitometry.
-
Calculate the ratio of p-ERK / Total ERK.
-
Plot Dose-Response curve to determine cellular IC50.
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Therapeutic Implications & Resistance
While SHP099 is a potent tool, its efficacy is context-dependent.
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Responders: Tumors driven by RTK amplification (e.g., EGFR, FGFR2, HER2) or specific KRAS amplifications (e.g., G12C in combination therapies).
-
Non-Responders: Tumors with downstream activating mutations (e.g., BRAF V600E, RAS Q61) that bypass SHP2.
-
Adaptive Resistance: A common failure mode is the "AKT Rebound." Inhibition of SHP2/MAPK relieves negative feedback on RTKs, leading to hyper-activation of PI3K/AKT signaling.
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Strategy: Co-treatment with PI3K or AKT inhibitors has shown synergy in preclinical models [3].
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References
-
Chen, Y.N., et al. (2016).[1][9] "Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases."[1][10][11] Nature, 535(7610), 148–152.[9][12]
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Garcia Fortanet, J., et al. (2016).[1] "Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor." Journal of Medicinal Chemistry, 59(17), 7773–7782.
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Fedele, C., et al. (2018). "SHP2 Inhibition Prevents Adaptive Resistance to MEK Inhibitors in Multiple Cancer Models." Cancer Discovery, 8(10), 1237-1249.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - Developing SHP2-based combination therapy for KRAS-amplified cancer [insight.jci.org]
- 5. sellerslab.org [sellerslab.org]
- 6. Pharmacologic Inhibition of SHP2 Blocks Both PI3K and MEK Signaling in Low-epiregulin HNSCC via GAB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SHP099,SHP-099|SHP2 inhibitor [dcchemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. tenovapharma.com [tenovapharma.com]
- 11. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. - OAK Open Access Archive [oak.novartis.com]
